2-Chloro-5-fluoro-4-propylpyrimidine
Overview
Description
2-Chloro-5-fluoro-4-propylpyrimidine is a chemical compound with the empirical formula C₄H₂ClFN₂ . It falls under the category of fluorinated building blocks and is commonly used in organic synthesis. The compound’s molecular weight is approximately 132.52 g/mol .
Synthesis Analysis
- 5-Fluoro-2-amino pyrimidines : By reacting this compound with different amines in the presence of potassium carbonate (K₂CO₃) , one can obtain 5-fluoro-2-amino pyrimidines via a C-N bond-forming reaction . 2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid : This intermediate is used in the synthesis of benzamide scaffolds, which act as potent antagonists against P2X7 receptors . 5-Fluoro-2-cyano pyrimidine : A key intermediate employed in the preparation of 5-chloro-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine , a potent inhibitor of the JAK2 kinase .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring with chlorine, fluorine, and propyl substituents. The compound’s SMILES notation is Fc1cnc(Cl)nc1 .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Reactivity
- 2-Fluoropyrimidine and its derivatives, including 2-Chloro-5-fluoro-4-propylpyrimidine, have been synthesized for various research applications. They exhibit significantly faster reactivity compared to other halogenopyrimidines, as highlighted in a study by Brown and Waring (1974). This enhanced reactivity makes them useful in chemical synthesis and reactions (Brown & Waring, 1974).
Potential as Kinase Inhibitors
- The structure of this compound is closely related to that of 2,4-disubstituted-5-fluoropyrimidines, which have been explored as potential kinase inhibitors, particularly in cancer treatment. Wada et al. (2012) synthesized a series of these compounds, highlighting their relevance in medicinal chemistry and anticancer drug development (Wada et al., 2012).
Halogen/Halogen Displacement in Heterocycles
- The compound's structure is also relevant in studies of halogen/halogen displacement in heterocycles, as explored by Schlosser and Cottet (2002). Their work on various halogenated pyridines and pyrimidines, including compounds structurally similar to this compound, contributes to our understanding of chemical reactions involving halogen exchange (Schlosser & Cottet, 2002).
Anticancer Applications
- The fluoropyrimidine family, to which this compound belongs, has been extensively studied for anticancer applications. For example, Zhang et al. (2007) discussed the synthesis and structure-activity relationship (SAR) of triazolopyrimidines, a class of compounds including fluoropyrimidines, as anticancer agents (Zhang et al., 2007).
Chemical Isomerization and Synthesis
- Studies by Schlosser and Bobbio (2002) on chemical isomerization involving halopyridines and pyrimidines, including compounds similar to this compound, show the potential of these compounds in creating diverse chemical structures (Schlosser & Bobbio, 2002).
Enhancing Antitumor Activity
- The compound's similarity to other fluoropyrimidines has implications in enhancing antitumor activity, as investigated by Takechi et al. (2002), who studied the use of fluoropyrimidines in combination with other compounds to enhance their efficacy against tumors (Takechi et al., 2002).
Antiviral Activity Screening
- Research by Chernikova et al. (2019) on derivatives of fluorouracil, including 5-Chloro-5-fluoro-6-alkoxypyrimidines, demonstrated significant antiviral activity, suggesting potential applications in antiviral drug development (Chernikova et al., 2019).
Development of Oral Anticancer Drugs
- Studies on S-1, a combination of tegafur and other components including 5-chloro-2,4-dihydroxypyridine, reveal the potential of this compound-related compounds in developing effective oral anticancer drugs (Shirao et al., 2004).
Pharmacokinetic Studies
- The pharmacokinetics of fluoropyrimidines, including those structurally related to this compound, are crucial for understanding their clinical utility, as discussed by Myers et al. (1976) in their comprehensive review (Myers et al., 1976).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-5-fluoro-4-propylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClFN2/c1-2-3-6-5(9)4-10-7(8)11-6/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSNIQOUZXMQMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NC=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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